molecular formula C11H21N3 B8604222 (3,3-dimethyl-butyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

(3,3-dimethyl-butyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Cat. No. B8604222
M. Wt: 195.30 g/mol
InChI Key: MULDILSCTNYHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-dimethyl-butyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C11H21N3 and its molecular weight is 195.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,3-dimethyl-butyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-dimethyl-butyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

3,3-dimethyl-N-[(1-methylimidazol-2-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H21N3/c1-11(2,3)5-6-12-9-10-13-7-8-14(10)4/h7-8,12H,5-6,9H2,1-4H3

InChI Key

MULDILSCTNYHFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCNCC1=NC=CN1C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,3-dimethylbutyamine (2.81 g, 27.8 mmol) and 1-methyl-1H-imidazole-2-carbaldehyde (3.21 g, 29.1 mmol) in methanol (30 mL) at room temperature, sodium borohydride (1.05 g, 27.8 mmol) was added. The reaction mixture was then stirred at room temperature for 1 hour. The reaction mixture was concentrated, and hydrochloric acid (6 N, 5 mL) was then added. The resulting solution was washed with diethyl ether once. The aqueous phase was made basic by adding sodium hydroxide solution (3 N). The resulting solution was extracted with chloroform three times. The combined chloroform extracts were washed with brine and dried over magnesium sulfate. The solution was filtered and concentrated to yield (3,3-dimethyl-butyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine as a colorless oil.
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2.81 g
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3.21 g
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1.05 g
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30 mL
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Synthesis routes and methods II

Procedure details

A solution of 1-methyl-2-imidazolecarboxaldehyde (4 g, 0.036 mol) and 3,3-dimethylbutylamine (4.9 mL, 0.036 mol) in MeOH (100 mL) was stirred at room temperature for 1 hour before NaBH4 (2.0 g, 0.053 mol) was added in portions. The resulting solution was stirred at room temperature for another hour before quenching with water. MeOH was removed under vacuum from the resulting mixture, and the residue purified by column chromatography (0-15% MeOH/EtOAc) to yield a light yellow liquid.
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4 g
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4.9 mL
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2 g
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reactant
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

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